![molecular formula C17H16N2O4S B3365868 Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1265235-20-8](/img/structure/B3365868.png)
Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Vue d'ensemble
Description
Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.08307817 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Molecular Formula : C₁₀H₁₁N₂O₃S
- CAS Number : 17288-32-3
The compound features a pyrrolo[2,3-b]pyridine core substituted with an ethyl ester and a tosyl group, which contributes to its biological activity.
Inhibition of Kinases
- TNIK Inhibition : Research has demonstrated that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit potent inhibition of TNIK (TRAF2 and NCK interacting kinase). In an in-house screening, some compounds showed IC₅₀ values lower than 1 nM, indicating strong inhibitory effects on IL-2 secretion. This positions TNIK as a promising target for developing new therapeutic agents against autoimmune diseases and certain cancers .
- SGK-1 Kinase Inhibition : Compounds related to this scaffold have also been identified as inhibitors of SGK-1 kinase, which is implicated in various disorders including cancer and metabolic syndromes. The inhibition of SGK-1 suggests potential applications in treating diseases mediated by this kinase .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives against fibroblast growth factor receptors (FGFRs). For instance:
- FGFR Inhibition : A series of pyrrolo[2,3-b]pyridine derivatives exhibited significant inhibitory activity against FGFR1, FGFR2, and FGFR3. One particular derivative demonstrated IC₅₀ values of 7 nM for FGFR1, showcasing its potential as a lead compound in cancer therapy targeting FGFR signaling pathways .
Mechanistic Insights
The biological activity of this compound is attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. The inhibition of kinases such as TNIK and FGFR leads to reduced cell migration and invasion in cancer cell lines, highlighting the compound's potential as an anti-metastatic agent.
Table 1: Summary of Biological Activities
Applications De Recherche Scientifique
Chemical Properties and Structure
Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has the molecular formula and a molecular weight of 344.38 g/mol. The compound features a pyrrolo[2,3-b]pyridine core, which is known for its biological activity and potential therapeutic applications. The presence of the tosyl group enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Anticancer Activity
Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors. This compound is structurally related to these derivatives and may exhibit similar biological properties. Research indicates that compounds targeting FGFRs can inhibit tumor growth and metastasis in various cancer types, including breast cancer .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar derivatives have shown effectiveness against various bacterial strains, indicating that this compound could be explored for its antibacterial properties .
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis.
Reaction Pathways
The compound can be synthesized through several reaction pathways involving tosylation reactions and subsequent cyclization processes. These methods allow for the introduction of functional groups that can enhance biological activity or improve solubility .
Case Study 1: FGFR Inhibition
A study focused on a series of pyrrolo[2,3-b]pyridine derivatives demonstrated that modifications to the ethyl ester moiety can significantly enhance FGFR inhibitory activity. The lead compound exhibited IC50 values in the nanomolar range against FGFR1–3, showcasing the potential of this class of compounds in cancer therapeutics .
Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
---|---|---|---|
Compound 4h | 7 | 9 | 25 |
Case Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial efficacy of pyrrolo[2,3-b]pyridine derivatives against common pathogens. Preliminary results indicated that certain derivatives exhibited significant inhibition zones against Gram-positive bacteria, suggesting that this compound could be further evaluated for its antimicrobial properties .
Q & A
Basic Research Questions
Q. How can the synthesis of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate be optimized for yield and purity?
- Methodological Answer : Optimization involves selecting appropriate coupling agents (e.g., tosyl chloride) and reaction conditions. For similar pyrrolopyridine esters, microwave-assisted synthesis or Pd-catalyzed cross-coupling reactions have improved yields (e.g., Ethyl 5-bromo derivatives achieved >70% purity via Buchwald-Hartwig amination) . Key parameters include temperature control (60–100°C), solvent choice (DMF or THF), and stoichiometric ratios (1:1.2 for tosyl group introduction). Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization enhances purity .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., tosyl methyl protons at δ 2.4 ppm, pyrrolo NH signal at δ 11–12 ppm) .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H] peak at m/z ~415 for the target compound) .
- X-ray Crystallography : Resolves torsional angles and hydrogen-bonding networks. SHELXL refinement (via Olex2 or similar software) is recommended for high-precision structural analysis .
Q. What functionalization strategies are viable for modifying the tosyl or ester groups?
- Methodological Answer :
- Tosyl Group : Nucleophilic substitution with amines or thiols under basic conditions (e.g., KCO/DMF, 80°C) .
- Ester Hydrolysis : Use NaOH/EtOH to yield carboxylic acid derivatives for further coupling (e.g., amide formation via EDC/HOBt) .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh), 90°C) for biaryl derivatives .
Advanced Research Questions
Q. How does the tosyl group influence the compound’s reactivity and biological activity compared to halogenated analogs?
- Methodological Answer : The tosyl group enhances electrophilicity at the 1-position, facilitating nucleophilic displacement. Compared to bromo analogs (e.g., Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate), tosyl derivatives show slower kinetics in substitution reactions but improved stability under acidic conditions. Bioactivity assays (e.g., kinase inhibition) require comparative IC profiling: halogenated analogs often exhibit higher potency (e.g., IC = 0.36 µM for CDK inhibition in bromo derivatives) .
Q. What experimental and computational approaches resolve contradictions in bioactivity data for pyrrolopyridine derivatives?
- Methodological Answer :
- Dose-Response Studies : Perform IC/EC assays across multiple cell lines (e.g., HCT-116, HEK293) to account for cell-type specificity .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., FGFR1 or CDK2). Compare binding poses of tosyl vs. bromo derivatives to explain activity differences .
- Metabolic Stability Assays : LC-MS/MS analysis of microsomal turnover (human liver microsomes) identifies degradation pathways affecting activity .
Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?
- Methodological Answer : Challenges include disordered solvent molecules and twinning. SHELXL’s twin refinement (TWIN/BASF commands) and ISOR/SADI restraints improve model accuracy. For example, SHELXL refined Ethyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives with R < 0.05 . High-resolution data (d < 0.8 Å) and low-temperature (100 K) data collection mitigate thermal motion artifacts.
Propriétés
IUPAC Name |
ethyl 1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-3-23-17(20)15-11-13-5-4-10-18-16(13)19(15)24(21,22)14-8-6-12(2)7-9-14/h4-11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVYZWCQIYKAFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)C)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743716 | |
Record name | Ethyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1265235-20-8 | |
Record name | Ethyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.